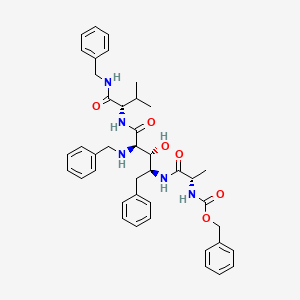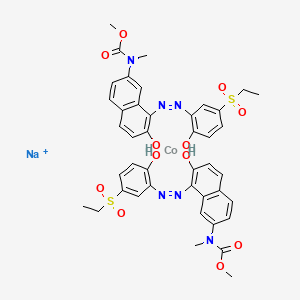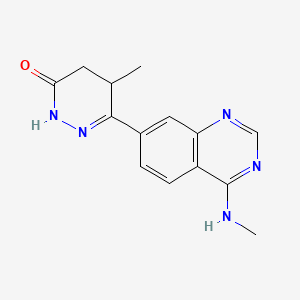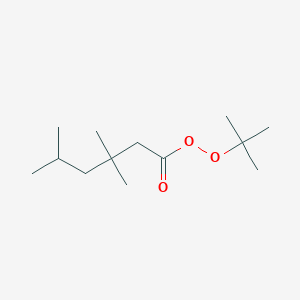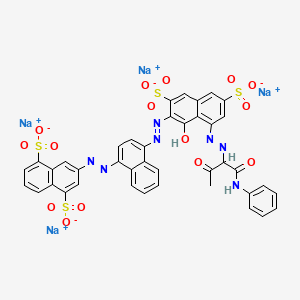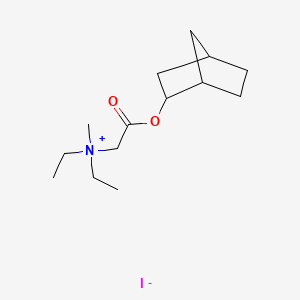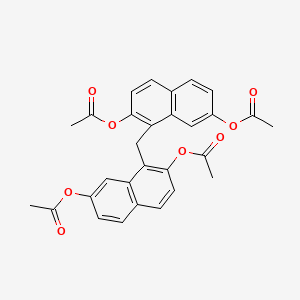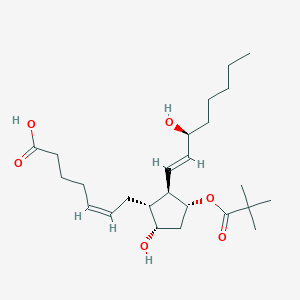
Dinoprost 11-pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dinoprost 11-pivalate is a synthetic derivative of prostaglandin F2 alpha. It is a compound with significant biological activity, primarily used in veterinary medicine for its luteolytic properties, which means it can cause the regression of the corpus luteum. This compound is known for its role in reproductive management in animals.
准备方法
合成路线和反应条件
双诺司特11-丙戊酸酯的合成涉及双诺司特(前列腺素F2α)与丙戊酸的酯化反应。反应通常需要使用脱水剂,如二环己基碳二亚胺(DCC),以促进酯键的形成。反应在无水条件下进行,以防止酯的水解。
工业生产方法
双诺司特11-丙戊酸酯的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及使用大型反应器和对反应条件的精确控制,以确保产品的高产率和纯度。最终产品采用重结晶或色谱等技术进行纯化。
化学反应分析
反应类型
双诺司特11-丙戊酸酯会发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种代谢产物。
还原: 还原反应可以改变分子中存在的官能团。
取代: 双诺司特11-丙戊酸酯中的酯基可以在适当的条件下被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 使用锂铝氢化物(LiAlH4)或硼氢化钠(NaBH4)等还原剂。
取代: 取代反应通常需要催化剂和特定的溶剂才能有效进行。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化会导致形成羧酸或酮,而还原会导致形成醇或烷烃。
科学研究应用
双诺司特11-丙戊酸酯在科学研究中具有广泛的应用:
化学: 它被用作模型化合物来研究酯化和其他有机反应。
生物学: 该化合物用于研究前列腺素对生殖组织的生理作用。
医学: 在兽医学中,它被用于管理牲畜的生殖周期。
工业: 该化合物用于生产药物和其他具有生物活性的化合物。
作用机制
双诺司特11-丙戊酸酯通过与目标组织中的前列腺素受体相互作用来发挥其作用。该化合物与这些受体结合,触发一系列细胞内事件,最终导致所需的生物学反应。就其溶黄体作用而言,双诺司特11-丙戊酸酯通过增加细胞内钙的水平来诱导黄体的退化,从而激活降解黄体组织的酶。
相似化合物的比较
类似化合物
双诺司特: 双诺司特11-丙戊酸酯的母体化合物,用于类似的应用。
双诺司特三羟甲基氨基甲烷: 双诺司特的另一种衍生物,因其血管扩张和子宫收缩特性而被使用。
双诺司酮: 天然存在的前列腺素E2,用于诱导分娩和管理产后出血。
独特性
双诺司特11-丙戊酸酯的独特之处在于其酯化形式,与母体化合物双诺司特相比,它提高了其稳定性和生物利用度。这种修饰使生物效应更可控和更持久,使其在兽医应用中特别有用。
属性
CAS 编号 |
135273-43-7 |
|---|---|
分子式 |
C25H42O6 |
分子量 |
438.6 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,3R,5S)-3-(2,2-dimethylpropanoyloxy)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C25H42O6/c1-5-6-9-12-18(26)15-16-20-19(13-10-7-8-11-14-23(28)29)21(27)17-22(20)31-24(30)25(2,3)4/h7,10,15-16,18-22,26-27H,5-6,8-9,11-14,17H2,1-4H3,(H,28,29)/b10-7-,16-15+/t18-,19+,20+,21-,22+/m0/s1 |
InChI 键 |
JSAMXGHWFUHFCK-LNNPJEBOSA-N |
手性 SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)OC(=O)C(C)(C)C)O |
规范 SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)OC(=O)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



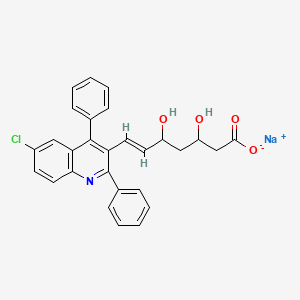
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
